molecular formula C17H14F2N4O2S B2752519 1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 1903865-21-3

1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No. B2752519
CAS RN: 1903865-21-3
M. Wt: 376.38
InChI Key: SSDBWJWBOIPUCX-UHFFFAOYSA-N
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Description

1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Synthesis and Reactivity

1-Sulfonyl-1,2,3-triazoles are highlighted for their convenience as synthons for the generation of heterocyclic compounds. They can be readily obtained via copper-catalyzed azide-alkyne cycloaddition and serve as stable precursors to metal carbenes, including Rh–azavinyl carbenes. These intermediates facilitate the introduction of a nitrogen atom into various heterocycles, crucial for synthetic and medicinal chemistry applications. The transformation involving Rh–azavinyl carbenes and aldehydes yields homochiral 3-sulfonyl-4-oxazolines with high enantioselectivity, demonstrating the compound's utility in accessing complex structures with synthetic and stereoselective advantages (Zibinsky & Fokin, 2013).

The utility of 1,2,3-triazoles extends further in the generation of metallo azavinyl carbene intermediates through the transition-metal-catalyzed decomposition of electron-deficient triazoles. These intermediates are pivotal in synthesizing highly functionalized nitrogen-based heterocycles and building blocks via various synthetic transformations, such as transannulation, cyclopropanation, and ring expansion. These processes underscore the critical role of sulfonyl-1,2,3-triazoles in advancing methodologies for constructing nitrogen-containing heterocycles, which are significant in drug design and development (Anbarasan, Yadagiri, & Rajasekar, 2014).

properties

IUPAC Name

1-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O2S/c18-14-7-4-8-15(19)17(14)26(24,25)22-9-13(10-22)23-11-16(20-21-23)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDBWJWBOIPUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

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